Ripk1-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ripk1-IN-3 is a small molecule inhibitor that targets receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, neurodegenerative, ischemic, and acute conditions . The development of selective inhibitors like this compound has opened new avenues for therapeutic interventions in these diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of high-throughput screening techniques to identify the most efficient reaction conditions and purification methods. The process also includes rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-3 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired chemical transformations efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Ripk1-IN-3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1 and to develop new synthetic methodologies.

Biology: Employed in cell-based assays to investigate the role of RIPK1 in cell death and inflammation.

Mechanism of Action

Ripk1-IN-3 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, which is responsible for its enzymatic activity . By binding to this domain, this compound disrupts the interaction between RIPK1 and its substrates, effectively halting the progression of the signaling cascade .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Ripk1-IN-3 in terms of their mechanism of action and therapeutic applications. These include:

GSK2606414: A PERK inhibitor that also targets RIPK1.

GSK2656157: Another PERK inhibitor with dual activity against RIPK1.

AMG44: A more specific PERK inhibitor that does not target RIPK1.

Uniqueness of this compound

This compound is unique in its high selectivity and potency for RIPK1. Unlike other inhibitors that may have off-target effects, this compound specifically targets the kinase domain of RIPK1, minimizing potential side effects and enhancing its therapeutic potential . This selectivity makes this compound a valuable tool for studying RIPK1-mediated pathways and developing targeted therapies for diseases involving RIPK1 .

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its selective inhibition of RIPK1 makes it a valuable tool for studying cell death and inflammation pathways, as well as a potential therapeutic agent for various diseases. The development and optimization of synthetic routes for this compound ensure its availability for research and industrial applications, paving the way for new discoveries and advancements in the field of medicine.

Biological Activity

Ripk1-IN-3 is a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1), a critical regulator of cell death and inflammation. This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases. The following sections detail the biological activity of this compound, including its mechanisms, effects on cellular pathways, and relevant research findings.

This compound functions primarily by inhibiting the kinase activity of RIPK1. This inhibition prevents RIPK1 from mediating necroptosis, a form of programmed cell death that is often associated with inflammatory responses. By blocking RIPK1, this compound can modulate several downstream signaling pathways, including:

- NF-κB Activation : RIPK1 is involved in the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cell survival. Inhibition by this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Caspase Activation : The compound also influences apoptosis pathways by affecting caspase activation, particularly in contexts where RIPK1 mediates crosstalk between necroptosis and apoptosis .

Effects on Cellular Pathways

The biological activity of this compound has been studied in various cellular contexts, demonstrating its potential to modulate inflammation and cell death:

- Inflammation Reduction : In models of inflammatory diseases, this compound administration has been shown to significantly reduce markers of inflammation. For instance, in murine models of colitis, treatment with this compound led to decreased levels of pro-inflammatory cytokines and improved histological scores .

| Study | Model | Outcome |

|---|---|---|

| Colitis | Reduced inflammation markers and improved histology | |

| Sepsis | Enhanced survival rates in treated mice | |

| Autoimmunity | Decreased disease severity in AOSD models |

Case Studies and Experimental Models

Several studies have explored the efficacy of this compound across different experimental models:

- Colitis Model : In a dextran sodium sulfate (DSS)-induced colitis model, this compound treatment resulted in lower disease activity index scores and reduced colonic damage compared to controls. The study highlighted the compound's ability to mitigate inflammation through RIPK1 inhibition .

- Sepsis Model : In sepsis models induced by lipopolysaccharide (LPS), administration of this compound was associated with improved survival rates and reduced systemic inflammation markers. This suggests that targeting RIPK1 can be beneficial in acute inflammatory responses .

- Autoimmune Disease : In adult-onset Still's disease (AOSD) models, increased levels of RIPK1 were correlated with disease severity. Treatment with this compound led to significant reductions in lymphocyte activation markers, indicating its potential role in managing autoimmune conditions .

Properties

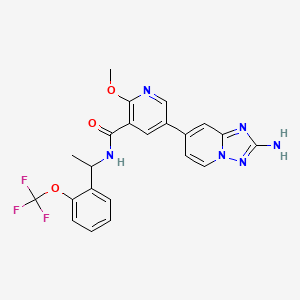

Molecular Formula |

C22H19F3N6O3 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-2-methoxy-N-[1-[2-(trifluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C22H19F3N6O3/c1-12(15-5-3-4-6-17(15)34-22(23,24)25)28-19(32)16-9-14(11-27-20(16)33-2)13-7-8-31-18(10-13)29-21(26)30-31/h3-12H,1-2H3,(H2,26,30)(H,28,32) |

InChI Key |

PRNFQCKAJOAASO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1OC(F)(F)F)NC(=O)C2=C(N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.